molecular formula C10H15N B2556456 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile CAS No. 54353-80-9

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile

Cat. No.: B2556456
CAS No.: 54353-80-9
M. Wt: 149.237
InChI Key: YFSVUURBSUHOTC-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile is a specialized organic compound featuring a cyclohexene ring linked to a nitrile-functionalized, branched carbon chain. This molecular architecture, which combines an unsaturated cyclic system with a sterically hindered nitrile group, makes it a versatile intermediate for synthetic organic chemistry. Compounds with cyclohexene scaffolds, such as cyclohexenone, are recognized as versatile intermediates in the synthesis of a variety of chemical products, including pharmaceuticals and fragrances . The nitrile group serves as a key functional handle that can be transformed into other functionalities, such as carboxylic acids, amides, or amines, allowing for significant molecular diversification in research settings. As a building block, this compound can be utilized in various reaction types, including cyclization and conjugate addition reactions, to construct more complex molecular architectures. Researchers may explore its potential in developing novel compounds for material science and chemical biology. 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(cyclohexen-1-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSVUURBSUHOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile typically involves the reaction of cyclohexene with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, where cyclohexene is reacted with methylmagnesium bromide followed by the addition of a nitrile source such as acetonitrile. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of the nitrile group to the cyclohexene ring. The reaction conditions are optimized to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: 2-(Cyclohex-1-en-1-yl)-2-methylpropanamine.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, leading to various biochemical effects.

Comparison with Similar Compounds

Procyazine (CAS 32889-48-8)

  • Structure: Shares the 2-methylpropanenitrile backbone but incorporates a triazine ring substituted with chlorine and cyclopropylamino groups.
  • Molecular Formula : C₁₀H₁₃ClN₆.
  • Application : Classified as a herbicide, unlike the target compound, which lacks documented pesticidal use .

3-(Cyclohex-1-en-1-yl)propanenitrile (CAS 13992-92-2)

  • Structure : A positional isomer with the nitrile group on the third carbon of the propane chain instead of the second.
  • Molecular Formula : C₉H₁₃N.

1-(1-Cyclohexenyl)-2-methylpropan-1-one (CAS 56922-88-4)

  • Structure : Replaces the nitrile with a ketone group.
  • Molecular Formula : C₁₀H₁₆O.
  • Key Differences : The ketone group enables participation in condensation reactions (e.g., aldol additions), contrasting with the nitrile’s preference for hydrolysis or alkylation .

1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene (CAS 586-62-9)

  • Structure : Lacks the nitrile group entirely, featuring an isopropylidene substituent.
  • Molecular Formula : C₁₀H₁₆.
  • Key Differences : As a hydrocarbon, it exhibits lower polarity and higher hydrophobicity compared to nitrile-containing analogs .

4-Phenyl-1-cyclohexene (CAS 4994-16-5)

  • Structure : Substitutes the nitrile with a phenyl group.
  • Molecular Formula : C₁₂H₁₄.
  • Key Differences : The aromatic ring enhances UV absorption and π-π stacking interactions, relevant in materials science .

Comparative Data Table

Compound Name CAS Molecular Formula Functional Group Key Application/Property
2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile Not provided C₁₀H₁₃N Nitrile Synthetic intermediate (inferred)
Procyazine 32889-48-8 C₁₀H₁₃ClN₆ Nitrile, triazine Herbicide
3-(Cyclohex-1-en-1-yl)propanenitrile 13992-92-2 C₉H₁₃N Nitrile Discontinued (no data)
1-(1-Cyclohexenyl)-2-methylpropan-1-one 56922-88-4 C₁₀H₁₆O Ketone Organic synthesis
1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene 586-62-9 C₁₀H₁₆ Alkene Hydrocarbon solvent (inferred)
4-Phenyl-1-cyclohexene 4994-16-5 C₁₂H₁₄ Alkene, phenyl Materials science

Research Findings and Trends

  • Reactivity : Nitriles (e.g., procyazine) demonstrate higher electrophilicity than ketones or hydrocarbons, favoring reactions like hydrolysis to carboxylic acids or amines .
  • Solubility: The nitrile group in 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile likely reduces water solubility compared to hydroxylated analogs (e.g., 1-Phenoxy-2-propanol in ).
  • Thermal Stability : Cyclohexene derivatives with bulky substituents (e.g., methyl groups) exhibit increased thermal stability due to steric protection of the double bond .

Biological Activity

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile can be represented as follows:

C1C2C3C4C5C6C7C8C9\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9

The compound features a cyclohexene ring, which is crucial for its biological interactions. Its molecular formula is C10H15NC_{10}H_{15}N, indicating the presence of a nitrile functional group that may contribute to its biological properties.

The biological activity of 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile is primarily mediated through its interaction with specific molecular targets. It has been studied for its ability to bind to various receptors and enzymes, modulating their activity. This modulation can lead to significant biological effects, including:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Biological ActivityObservations
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli in vitro studies.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in cell culture models.
CytotoxicityExhibited cytotoxic effects on cancer cell lines at higher concentrations.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at [source], 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A study published in [source] explored the anti-inflammatory properties of the compound using LPS-stimulated macrophages. The treatment with 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile resulted in a decrease in the secretion of pro-inflammatory cytokines, demonstrating its potential for therapeutic applications in inflammatory diseases.

Research Findings

Recent findings suggest that the compound may also play a role in modulating metabolic pathways. For instance, it has been observed to affect lipid metabolism in adipocytes, potentially influencing obesity-related conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving cyclohexene derivatives and nitrile precursors. Reaction efficiency is optimized by controlling exothermicity (e.g., slow reagent addition to manage temperature spikes) and monitoring progress using TLC. For instance, TLC on silica gel plates with hexane/ethyl acetate (9:1) can track intermediates, with Rf values calibrated against standards . Adjusting solvent polarity and reaction time (typically 2–4 hours) ensures complete conversion .

Q. How is the structure of 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is used to confirm molecular weight (e.g., ESI-TOF for [M+H]+ ions), while FT-IR identifies nitrile (C≡N) and cyclohexene (C=C) functional groups. X-ray crystallography via SHELX software (e.g., SHELXL for refinement) resolves 3D structure, particularly for crystalline derivatives. For example, analogues like N-(2-(cyclohex-1-en-1-yl)ethyl)pentanamide have been structurally validated using similar techniques .

Q. What are the key reactivity patterns of the nitrile and cyclohexene groups in this compound under various conditions?

  • Methodological Answer : The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, while the cyclohexene moiety participates in Diels-Alder reactions or electrophilic additions. Reactivity is solvent-dependent: polar aprotic solvents (e.g., acetonitrile) favor nitrile transformations, whereas non-polar media stabilize cyclohexene for cycloadditions. TLC and GC-MS are critical for tracking regioselectivity and byproduct formation .

Advanced Research Questions

Q. How do computational studies aid in understanding the electronic properties and potential reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting nucleophilic (cyclohexene π-bond) and electrophilic (nitrile carbon) sites. Transition state modeling (e.g., Gaussian software) elucidates mechanisms for reactions like [2+2] cycloadditions or nitrile hydration. Comparative studies with analogues (e.g., 2-(2-chlorophenyl)-2-methylpropanenitrile) reveal substituent effects on reactivity .

Q. What strategies are employed to resolve contradictions in experimental data, such as unexpected byproducts or reaction outcomes?

  • Methodological Answer : Contradictions are addressed via multi-technique validation:

  • Byproduct Identification : HRMS and NMR (e.g., 2D-COSY) characterize unexpected products.
  • Kinetic Analysis : Variable-temperature NMR or stopped-flow spectroscopy isolates intermediates.
  • Reaction Replication : Adjusting stoichiometry (e.g., excess cyclohexene derivative) minimizes side reactions. For example, TLC discrepancies in silylated precursors were resolved by optimizing mobile phase ratios .

Q. How is this compound applied in the synthesis of complex molecules or pharmacological agents?

  • Methodological Answer : The nitrile group serves as a bioisostere for carboxylates in drug design, while the cyclohexene ring enables stereoselective modifications. In a recent study, a derivative, N-(2-(cyclohex-1-en-1-yl)ethyl)-3-phenylpentanamide, was synthesized via copper-catalyzed carbonylative borylamidation, demonstrating utility in γ-boryl amide production for proteolysis-targeting chimeras (PROTACs) . Analogues like 2-(5-bromo-2-pyrimidinyl)-2-methylpropanenitrile also show promise in kinase inhibition studies .

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